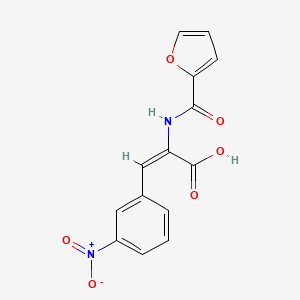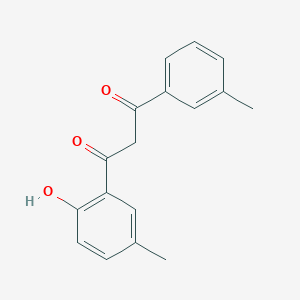![molecular formula C18H21N3O2 B5846967 2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5846967.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPA-714 and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of immune responses and the regulation of mitochondrial function. DPA-714 has been shown to inhibit the production of pro-inflammatory cytokines and to promote the production of anti-inflammatory cytokines. Additionally, DPA-714 has been shown to regulate mitochondrial function by increasing the expression of mitochondrial genes and promoting mitochondrial biogenesis.
Biochemical and Physiological Effects:
DPA-714 has a variety of biochemical and physiological effects. In addition to its effects on immune responses and mitochondrial function, DPA-714 has been shown to have anti-inflammatory and neuroprotective effects. DPA-714 has also been shown to reduce oxidative stress and to promote the survival of neurons.
実験室実験の利点と制限
One of the main advantages of using DPA-714 in lab experiments is its specificity for TSPO. This allows researchers to study the role of TSPO in neurological disorders and to develop new treatments for these disorders. However, there are also some limitations to using DPA-714 in lab experiments. For example, DPA-714 can be difficult to synthesize and may be expensive to obtain. Additionally, DPA-714 has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on DPA-714. One area of research is the development of new imaging techniques that can be used to study TSPO in vivo. Another area of research is the development of new treatments for neurological disorders based on the modulation of TSPO. Additionally, there is ongoing research into the mechanism of action of DPA-714 and its effects on immune responses and mitochondrial function. Overall, DPA-714 is a promising compound for scientific research and has the potential to lead to new treatments for a variety of neurological disorders.
合成法
The synthesis of DPA-714 involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 2,2-dimethylpropanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide to produce DPA-714. The synthesis of DPA-714 is a relatively straightforward process and has been successfully replicated by several research groups.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in scientific research. One of the main uses of DPA-714 is as a ligand for imaging studies of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that has been implicated in a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. DPA-714 has been shown to bind specifically to TSPO and can be used as a marker for the detection of neurological disorders.
特性
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-9-10-19-15(11-12)21-16(22)13-7-5-6-8-14(13)20-17(23)18(2,3)4/h5-11H,1-4H3,(H,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLNDOARAICSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5846897.png)



![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5846918.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5846932.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5846954.png)
![4-[(4-chloro-2-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5846957.png)
![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5846965.png)
![2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B5846970.png)
![4-methoxy-3-{[(2-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5846976.png)
![N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5846990.png)